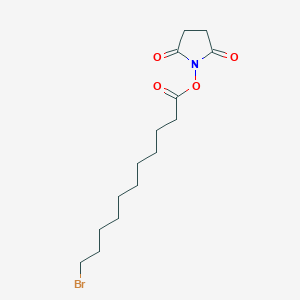
4-Methoxy-3-(pyridin-2-yl)benzoic acid
Vue d'ensemble
Description
4-Methoxy-3-(pyridin-2-yl)benzoic acid is a chemical compound with a molecular weight of 229.24 . Its IUPAC name is 4-methoxy-3-(2-pyridinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid can be represented by the InChI code: 1S/C13H11NO3/c1-17-12-6-5-9 (13 (15)16)8-10 (12)11-4-2-3-7-14-11/h2-8H,1H3, (H,15,16) .Physical And Chemical Properties Analysis
4-Methoxy-3-(pyridin-2-yl)benzoic acid has a molecular weight of 229.24 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Crystallographic Analysis
- The compound 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, a close derivative, forms single crystals under hydrothermal conditions, exhibiting planar structures useful in crystallography and materials science (Lin & Zhang, 2012).
Biochemical Interactions
- 4-Methoxy-3-(pyridin-2-yl)benzoic acid influences the binding modes of enzymes such as cytochrome P450, showing different UV-vis spectral responses, important for understanding enzyme-substrate interactions (Podgorski et al., 2020).
Pharmacological Synthesis
- It's a key structural component in the synthesis of potent and selective inhibitors like 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, contributing to improved pharmacokinetics and efficacy in drug design (Hutchinson et al., 2009).
Luminescence and Magnetism in Coordination Polymers
- Derivatives like 3-pyridin-yl-benzoic acid form coordination polymers with lanthanide ions, exhibiting luminescence and magnetic properties, relevant in materials science and photonics (Hou et al., 2013).
Chemical Synthesis and Reactions
- Utilized in synthesizing intermediates like N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, crucial in developing new chemical entities and understanding reaction mechanisms (Li Bo-yu, 2003).
Photocatalytic Properties
- Serves as a ligand in the formation of coordination polymers with metals, exhibiting photocatalytic activities, significant in environmental applications and materials chemistry (Liu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIAMUVXKCWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(pyridin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)




![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)

